4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a methylphenyl group attached to a pyrazolopyrimidine core
Scientific Research Applications
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of the compound 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine are VEGFR-2 and EGFR tyrosine kinase . These targets play crucial roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine interacts with its targets by inhibiting their activity. For instance, it has shown potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM . It also exhibits significant inhibitory activities against EGFR tyrosine kinase .
Biochemical Pathways
The compound 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine affects the pathways mediated by its targets, VEGFR-2 and EGFR tyrosine kinase. These pathways are involved in cell proliferation, growth, metabolism, motility, and apoptosis . By inhibiting these targets, the compound disrupts these pathways and their downstream effects.
Result of Action
The action of 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine results in significant molecular and cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . It also increases the caspase-3 level in the MDA-MB-468 cell line .
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property can be exploited to direct the activity and selectivity of 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine to multiple oncogenic targets through focused chemical modification .
Cellular Effects
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine has significant effects on various types of cells and cellular processes. It exhibits excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it shows significant inhibitory activities against EGFR tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenoxy and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-4-3-5-14(10-13)23-18-17(11-22-23)19(21-12-20-18)25-16-8-6-15(24-2)7-9-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASHNMZLSUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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